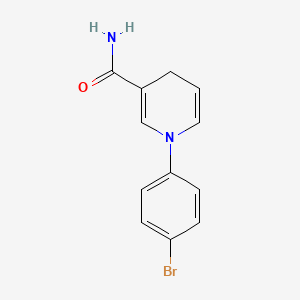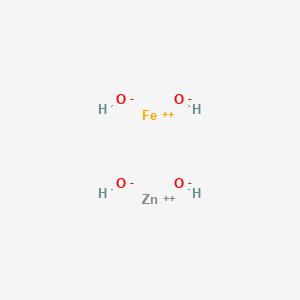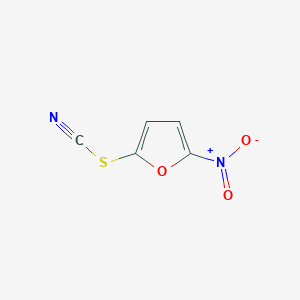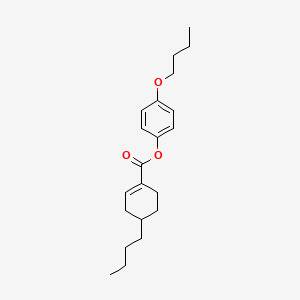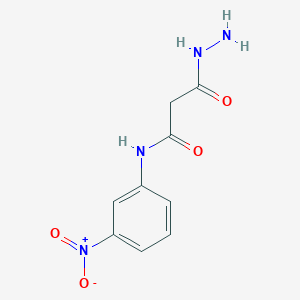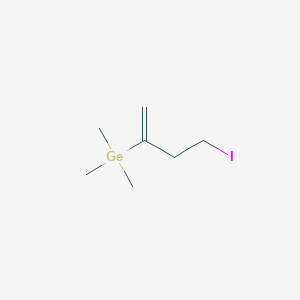
(4-Iodobut-1-en-2-yl)(trimethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodobut-1-en-2-yl)(trimethyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a 4-iodobut-1-en-2-yl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobut-1-en-2-yl)(trimethyl)germane typically involves the reaction of trimethylgermanium chloride with 4-iodobut-1-ene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ge(CH3)3Cl+CH2=CHCH2CH2I→Ge(CH3)3CH2CH=CHCH2I+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Iodobut-1-en-2-yl)(trimethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the iodide group to other functional groups.
Substitution: The iodide group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4-Iodobut-1-en-2-yl)(trimethyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and electronic components.
Wirkmechanismus
The mechanism of action of (4-Iodobut-1-en-2-yl)(trimethyl)germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Iodobut-1-en-2-yl)(trimethyl)silane
- (4-Iodobut-1-en-2-yl)(trimethyl)stannane
- (4-Iodobut-1-en-2-yl)(trimethyl)lead
Uniqueness
(4-Iodobut-1-en-2-yl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs
Eigenschaften
CAS-Nummer |
124897-71-8 |
|---|---|
Molekularformel |
C7H15GeI |
Molekulargewicht |
298.73 g/mol |
IUPAC-Name |
4-iodobut-1-en-2-yl(trimethyl)germane |
InChI |
InChI=1S/C7H15GeI/c1-7(5-6-9)8(2,3)4/h1,5-6H2,2-4H3 |
InChI-Schlüssel |
RKYZZGGYYKBQRG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge](C)(C)C(=C)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


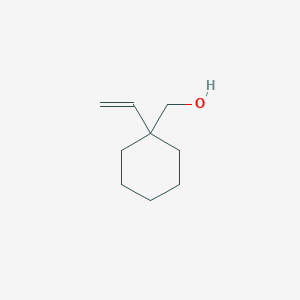
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)

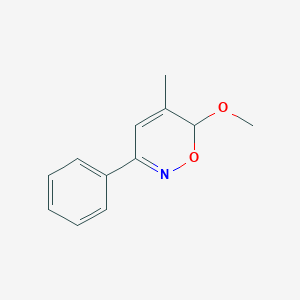
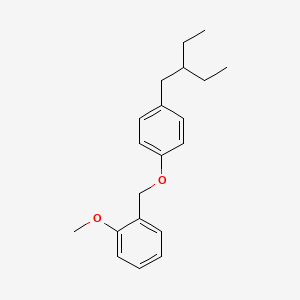
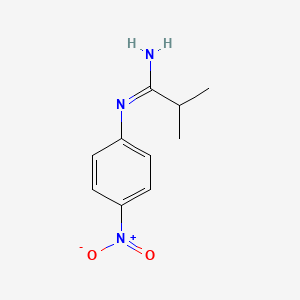
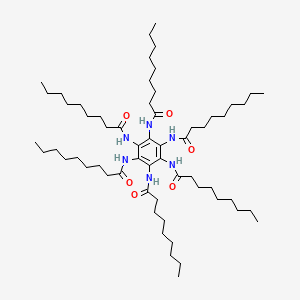
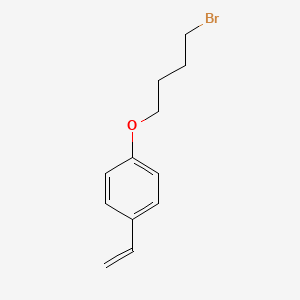
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
